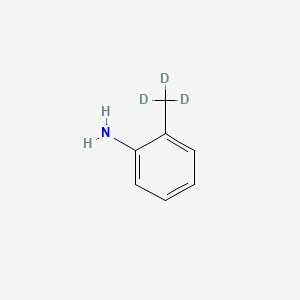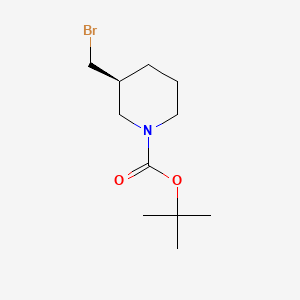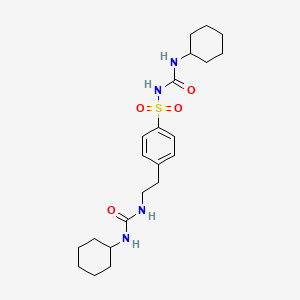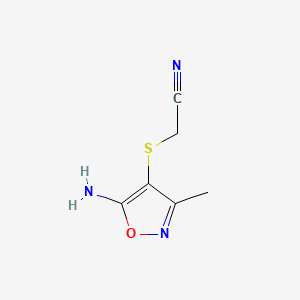
Metrenperone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Metrenperone-d4 is the labelled analogue of Metrenperone . Metrenperone is a selective type 2 serotonergic (5-HT2) antagonist . It is used in veterinary medicine as an antimyopathic agent .
Synthesis Analysis
While specific synthesis details for Metrenperone-d4 were not found, it’s known that Metrenperone has been used in studies involving healing of tendon injuries in rabbits . The drug was administered daily for 28 days after a controlled injury .Molecular Structure Analysis
The molecular formula of Metrenperone-d4 is C24H22D4FN3O2 . It has a molecular weight of 411.51 . The InChI key is AXQRPYKSPHUOGZ-WDVOAUESSA-N .Chemical Reactions Analysis
Metrenperone has been shown to have positive effects on collagen turnover, remodelling, and organization during acute inflammation and fibroplasia . It appears to modify the inflammatory reaction or the fibrin network in tissue spaces, which may act as a scaffold or template for fibroblast orientation .Physical And Chemical Properties Analysis
Metrenperone-d4 is slightly soluble in DMSO . It appears as a pale yellow solid . It should be stored at -20°C .Mechanism of Action
Safety and Hazards
properties
CAS RN |
1346600-31-4 |
|---|---|
Product Name |
Metrenperone-d4 |
Molecular Formula |
C24H26FN3O2 |
Molecular Weight |
411.514 |
IUPAC Name |
2,7-dimethyl-3-[1,1,2,2-tetradeuterio-2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H26FN3O2/c1-16-3-8-22-26-17(2)21(24(30)28(22)15-16)11-14-27-12-9-19(10-13-27)23(29)18-4-6-20(25)7-5-18/h3-8,15,19H,9-14H2,1-2H3/i11D2,14D2 |
InChI Key |
AXQRPYKSPHUOGZ-WDVOAUESSA-N |
SMILES |
CC1=CN2C(=NC(=C(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C)C=C1 |
synonyms |
3-[2-[4-(4-Fluorobenzoyl)-1-piperidinyl]ethyl-d4]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one; R 50970-d4; Sinomedol-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












